molecular formula C22H28N4 B12224099 5-tert-butyl-N-cyclopentyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

5-tert-butyl-N-cyclopentyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B12224099
M. Wt: 348.5 g/mol
InChI Key: LGDYZWBQZIPNEQ-UHFFFAOYSA-N
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Description

5-tert-butyl-N-cyclopentyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes a tert-butyl group, a cyclopentyl group, a methyl group, and a phenyl group attached to a pyrazolo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-N-cyclopentyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. The starting materials often include substituted pyrazoles and pyrimidines, which undergo cyclization reactions to form the pyrazolo[1,5-a]pyrimidine core. The tert-butyl, cyclopentyl, methyl, and phenyl groups are introduced through various substitution reactions. Common reagents used in these reactions include alkyl halides, Grignard reagents, and organolithium compounds. The reaction conditions often involve the use of solvents such as dichloromethane, tetrahydrofuran, and dimethylformamide, with temperatures ranging from -78°C to room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated synthesis platforms. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-tert-butyl-N-cyclopentyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Alkyl halides, Grignard reagents, organolithium compounds in solvents like dichloromethane or tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

5-tert-butyl-N-cyclopentyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 5-tert-butyl-N-cyclopentyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in medicinal applications, the compound may inhibit certain enzymes or receptors involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

5-tert-butyl-N-cyclopentyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can be compared with other similar compounds, such as:

  • 5-tert-butyl-N-(4-methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
  • 5-tert-butyl-N-(3,5-dimethylphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

These compounds share a similar pyrazolo[1,5-a]pyrimidine core but differ in the substituents attached to the core. The uniqueness of this compound lies in its specific combination of tert-butyl, cyclopentyl, methyl, and phenyl groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H28N4

Molecular Weight

348.5 g/mol

IUPAC Name

5-tert-butyl-N-cyclopentyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C22H28N4/c1-15-20(16-10-6-5-7-11-16)21-24-18(22(2,3)4)14-19(26(21)25-15)23-17-12-8-9-13-17/h5-7,10-11,14,17,23H,8-9,12-13H2,1-4H3

InChI Key

LGDYZWBQZIPNEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)(C)C)NC4CCCC4

Origin of Product

United States

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